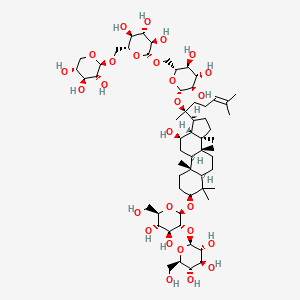
calcium;lead(2+);palladium;dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lindlar catalyst is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate or barium sulfate, which is then poisoned with various forms of lead or sulfur. It is primarily used for the hydrogenation of alkynes to alkenes without further reduction into alkanes. This catalyst is named after its inventor, Herbert Lindlar .
Vorbereitungsmethoden
The Lindlar catalyst can be synthesized by reducing palladium chloride in a slurry of calcium carbonate and adding lead acetate. Other catalyst poisons, such as lead oxide and quinoline, can also be used . The palladium content of the supported catalyst is usually 5% by weight, but in the case of Lindlar catalyst Pd 10%, the palladium content is 10%.
Industrial Production Methods: In industrial settings, the preparation involves the deposition of palladium on calcium carbonate or barium sulfate, followed by the addition of lead acetate or other lead compounds to poison the catalyst. This process ensures the selective hydrogenation of alkynes to alkenes .
Types of Reactions:
Reduction: The primary reaction involving Lindlar catalyst is the selective hydrogenation of alkynes to cis-alkenes.
Common Reagents and Conditions: Hydrogen gas is used as the reducing agent, and the reaction is typically carried out at room temperature and atmospheric pressure.
Wissenschaftliche Forschungsanwendungen
Lindlar catalyst has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to alkenes.
Biology and Medicine: The catalyst is used in the synthesis of vitamins such as vitamin A and vitamin K1, which involve alkyne reduction steps.
Wirkmechanismus
The mechanism of action of Lindlar catalyst involves the adsorption of the alkyne onto the palladium surface, followed by the addition of hydrogen atoms to the same side of the triple bond (syn addition), resulting in the formation of a cis-alkene . The lead or sulfur poisons deactivate the palladium sites, enhancing the selectivity of the catalyst and preventing further reduction to alkanes .
Vergleich Mit ähnlichen Verbindungen
Lindlar catalyst is unique in its ability to selectively hydrogenate alkynes to cis-alkenes without further reduction. Similar compounds include:
Palladium on Barium Sulfate (Pd/BaSO4): This catalyst, often used with quinoline, also selectively hydrogenates alkynes to alkenes.
Nickel Boride (Ni2B): Another alternative for the selective hydrogenation of alkynes to alkenes.
These alternatives, while effective, may not offer the same level of selectivity and ease of use as the Lindlar catalyst.
Eigenschaften
IUPAC Name |
calcium;lead(2+);palladium;dicarbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Ca.Pb.Pd/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;2*+2;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORINCADRJAXIU-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CaO6PbPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)

![7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8086056.png)



![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)



